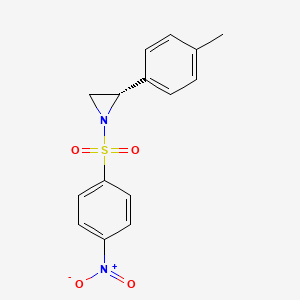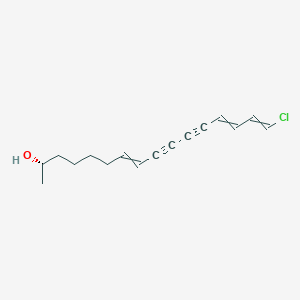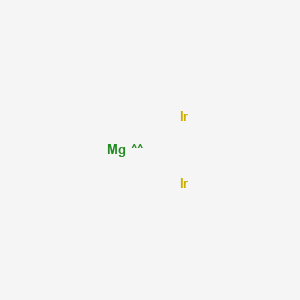
Iridium--magnesium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–magnesium (2/1) is a compound consisting of iridium and magnesium in a 2:1 ratio. Iridium is a dense, rare, and precious metal known for its high melting point and corrosion resistance. Magnesium, on the other hand, is a lightweight metal with excellent mechanical properties. The combination of these two metals results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–magnesium (2/1) typically involves the reduction of iridium salts with magnesium metal. One common method is the high-temperature reduction of iridium(III) chloride with magnesium powder in an inert atmosphere. The reaction is carried out at temperatures above 800°C to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of iridium–magnesium (2/1) may involve more sophisticated techniques such as chemical vapor deposition or electrochemical methods. These methods allow for precise control over the composition and purity of the final product, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Iridium–magnesium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both iridium and magnesium, each contributing to different reaction pathways.
Common Reagents and Conditions
Oxidation: Iridium–magnesium (2/1) can be oxidized using strong oxidizing agents such as oxygen or chlorine at elevated temperatures. The oxidation process typically results in the formation of iridium oxides and magnesium oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents under high-temperature conditions. This reaction often leads to the formation of metallic iridium and magnesium.
Substitution: Iridium–magnesium (2/1) can undergo substitution reactions with various ligands, resulting in the formation of new iridium and magnesium complexes.
Major Products Formed
The major products formed from these reactions include iridium oxides, magnesium oxides, and various iridium and magnesium complexes, depending on the specific reaction conditions and reagents used.
科学研究应用
Iridium–magnesium (2/1) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its high catalytic activity and stability make it valuable in both academic and industrial research.
Biology: Iridium–magnesium (2/1) is being explored for its potential use in biological imaging and sensing applications. The compound’s luminescent properties make it suitable for detecting and imaging biological molecules.
Medicine: Research is ongoing to investigate the potential use of iridium–magnesium (2/1) in cancer treatment. The compound’s ability to generate reactive oxygen species under certain conditions makes it a promising candidate for photodynamic therapy.
Industry: Iridium–magnesium (2/1) is used in the production of high-performance materials, such as alloys and coatings, due to its excellent mechanical and chemical properties.
作用机制
The mechanism of action of iridium–magnesium (2/1) varies depending on its application. In catalytic reactions, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. In biological applications, iridium–magnesium (2/1) can interact with cellular components, generating reactive oxygen species that can induce cell death or other biological effects. The specific molecular targets and pathways involved depend on the nature of the reaction and the conditions under which the compound is used.
相似化合物的比较
Iridium–magnesium (2/1) can be compared to other iridium-based compounds, such as iridium–rhodium and iridium–platinum complexes. While these compounds share some similarities in terms of their catalytic properties, iridium–magnesium (2/1) is unique due to the presence of magnesium, which imparts additional reactivity and versatility. The combination of iridium and magnesium results in a compound with distinct physical and chemical properties, making it suitable for a broader range of applications.
List of Similar Compounds
- Iridium–rhodium complexes
- Iridium–platinum complexes
- Iridium–palladium complexes
- Iridium–nickel complexes
These similar compounds are often used in catalytic and industrial applications, but each has its own unique set of properties and reactivity profiles.
属性
CAS 编号 |
821788-51-6 |
|---|---|
分子式 |
Ir2Mg |
分子量 |
408.74 g/mol |
InChI |
InChI=1S/2Ir.Mg |
InChI 键 |
OREVOIUDHCFZPP-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Ir].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)



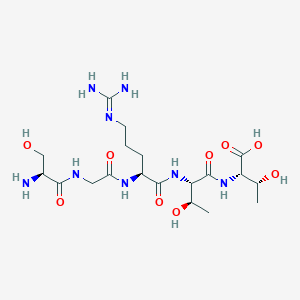

![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)

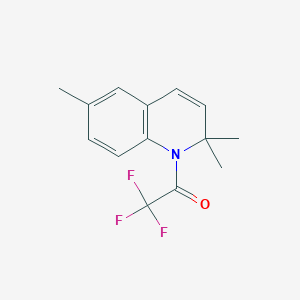
![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)
